



Application Notes and Protocols for BMS-986365 Treatment in Sensitive Cell Lines

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For Researchers, Scientists, and Drug Development Professionals

Introduction

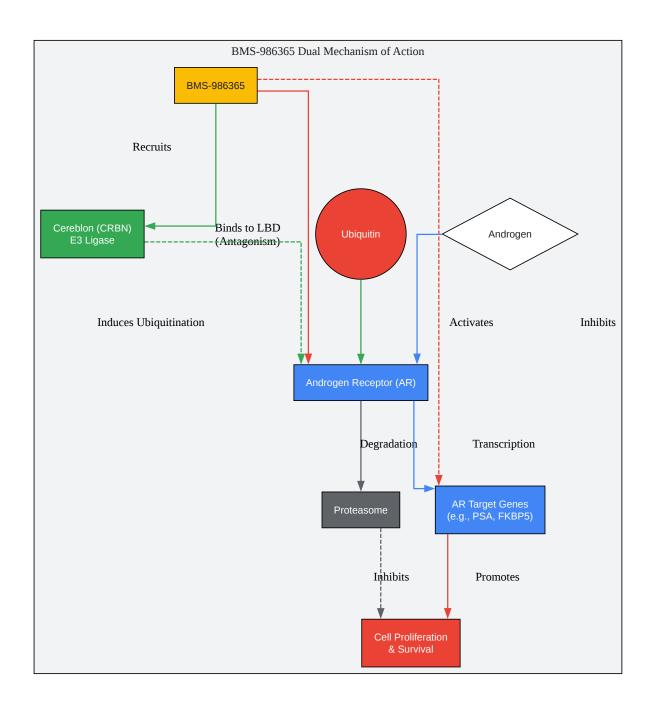
BMS-986365 (also known as CC-94676) is a first-in-class, orally bioavailable, heterobifunctional molecule with a dual mechanism of action targeting the androgen receptor (AR).[1] It functions as both a ligand-directed degrader and a competitive antagonist of AR.[1] [2][3] This dual action allows for potent and profound inhibition of AR signaling, overcoming resistance mechanisms observed with current AR pathway inhibitors (ARPIs).[4][5] BMS-986365 has demonstrated significant preclinical and clinical activity in models of castration-resistant prostate cancer (CRPC), including those with wild-type and mutated AR.[1][3][4]

These application notes provide a summary of the cell lines sensitive to **BMS-986365**, quantitative data on its activity, and detailed protocols for key in vitro experiments to assess its efficacy.

Mechanism of Action

BMS-986365 is a Proteolysis Targeting Chimera (PROTAC) that simultaneously binds to the androgen receptor and the E3 ubiquitin ligase cereblon (CRBN).[1][5] This proximity induces the ubiquitination and subsequent proteasomal degradation of the AR protein.[1][5] Additionally, the molecule's AR-binding moiety competitively inhibits the receptor's ligand-binding domain, preventing its activation by androgens.[1][2] This dual mechanism ensures that any AR not degraded remains inhibited.[2]





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BMS-986365 signaling pathway.



Cell Lines Sensitive to BMS-986365 Treatment

BMS-986365 has shown potent activity in various prostate cancer cell lines that are dependent on AR signaling. This includes cell lines expressing wild-type AR and those with mutations that confer resistance to other anti-androgen therapies.

Cell Line	AR Status	Key Characteristics
VCaP	Wild-type, Amplified	Androgen-sensitive, expresses high levels of AR.[4]
LNCaP	T878A mutant	Androgen-sensitive, AR mutation allows activation by other steroids.[4]
22Rv1	Wild-type and AR-V7	Castration-resistant, expresses both full-length AR and the AR-V7 splice variant.

Quantitative Data

BMS-986365 demonstrates potent degradation of the androgen receptor and inhibition of ARmediated transcription and cell proliferation.

AR Degradation (DC50)

The half-maximal degradation concentration (DC50) indicates the potency of **BMS-986365** in inducing AR protein degradation.

Cell Line	DC50 (nM)
VCaP	7[4]
LNCaP	29[4]
Multiple Prostate Cancer Cell Lines	10 - 40[6][7]

Inhibition of AR Target Gene Expression (IC50)



The half-maximal inhibitory concentration (IC50) for the expression of the AR target gene FKBP5 highlights the antagonist activity of **BMS-986365**.

Cell Line	IC50 (nM)
VCaP	1
LNCaP	4

Inhibition of Cell Proliferation

BMS-986365 is significantly more potent at inhibiting the proliferation of AR-dependent prostate cancer cell lines compared to the second-generation anti-androgen, enzalutamide. Quantitative data indicates it is 10 to 120-fold more potent than enzalutamide in this regard.[6][7]

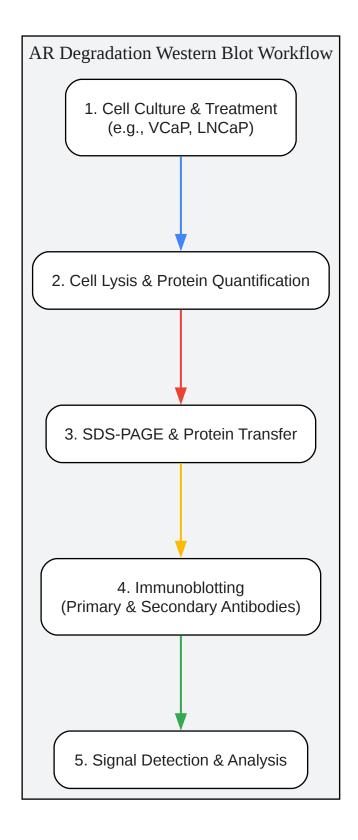
Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of **BMS-986365** are provided below.

Protocol 1: Assessment of AR Degradation by Western Blot

This protocol details the steps to quantify the degradation of the androgen receptor in prostate cancer cell lines following treatment with **BMS-986365**.





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Western Blot experimental workflow.



1. Cell Culture and Treatment:

- Culture VCaP or LNCaP cells in their recommended growth medium until they reach 70-80% confluency.
- Treat the cells with a serial dilution of **BMS-986365** (e.g., 0.1 nM to 1000 nM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 6, 12, or 24 hours).
- 2. Cell Lysis and Protein Quantification:
- Wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of each lysate using a BCA protein assay.
- 3. SDS-PAGE and Protein Transfer:
- Denature equal amounts of protein (20-30 μg) by boiling in Laemmli sample buffer.
- Separate the proteins by size on an SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- 4. Immunoblotting:
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against AR overnight at 4°C.
- Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- A loading control, such as GAPDH or β-actin, should be probed on the same membrane to ensure equal protein loading.
- 5. Signal Detection and Analysis:

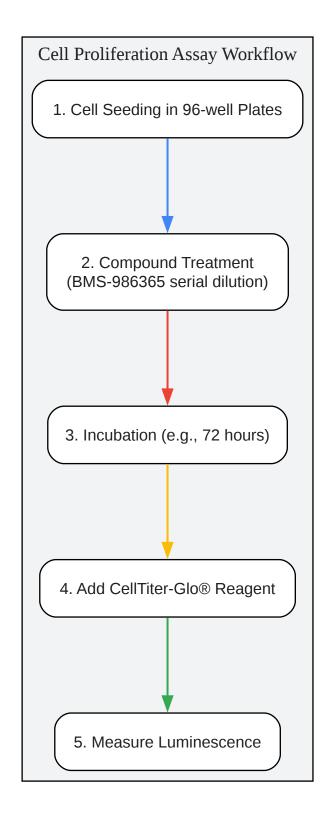


- Detect the chemiluminescent signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities using densitometry software. Normalize the AR band intensity
 to the loading control. The percentage of AR degradation can be calculated relative to the
 vehicle-treated control.

Protocol 2: Cell Proliferation Assay (CellTiter-Glo®)

This protocol outlines the steps to measure the effect of **BMS-986365** on the proliferation of sensitive prostate cancer cell lines.





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Cell proliferation assay workflow.



1. Cell Seeding:

• Seed prostate cancer cells (e.g., VCaP, LNCaP) in a 96-well opaque-walled plate at a predetermined optimal density in their respective growth media.

2. Compound Treatment:

 After allowing the cells to adhere overnight, treat them with a serial dilution of BMS-986365 and a vehicle control.

3. Incubation:

- Incubate the plate for a period that allows for sufficient cell proliferation (e.g., 72 to 120 hours) in a humidified incubator at 37°C and 5% CO2.
- 4. Measurement of Cell Viability:
- Equilibrate the plate to room temperature for approximately 30 minutes.
- Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well, following the manufacturer's instructions.[8][9][10][11][12]
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9][10][11]
- 5. Data Acquisition:
- Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10][11]
- Measure the luminescence using a plate reader.
- Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of BMS-986365 and fitting the data to a four-parameter logistic curve.

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